molecular formula C22H19ClN2O3 B11620429 2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-chlorobenzoate

2-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-a]azepin-2(5H)-ylidene)methyl]phenyl 2-chlorobenzoate

Cat. No.: B11620429
M. Wt: 394.8 g/mol
InChI Key: MAHZLOHYKPTJPX-NBVRZTHBSA-N
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Description

2-{[(2E)-3-OXO-2H,3H,5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-2-YLIDENE]METHYL}PHENYL 2-CHLOROBENZOATE is a complex organic compound that belongs to the class of imidazo[1,2-a]azepines. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]azepine core fused with a phenyl and chlorobenzoate group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2E)-3-OXO-2H,3H,5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-2-YLIDENE]METHYL}PHENYL 2-CHLOROBENZOATE typically involves multi-step organic reactions. One common method includes the condensation of an imidazo[1,2-a]azepine derivative with a chlorobenzoic acid derivative under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2E)-3-OXO-2H,3H,5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-2-YLIDENE]METHYL}PHENYL 2-CHLOROBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

2-{[(2E)-3-OXO-2H,3H,5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-2-YLIDENE]METHYL}PHENYL 2-CHLOROBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2E)-3-OXO-2H,3H,5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-2-YLIDENE]METHYL}PHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2E)-3-OXO-6,7,8,9-TETRAHYDRO-3H-IMIDAZO[1,2-A]AZEPIN-2(5H)-YLIDENE]METHYL}PHENYL 2-METHYLBENZOATE
  • 2-{[(2E)-3-OXO-6,7,8,9-TETRAHYDRO-3H-IMIDAZO[1,2-A]AZEPIN-2(5H)-YLIDENE]METHYL}PHENYL 4-METHYLBENZOATE
  • 2-{[(2E)-3-OXO-6,7,8,9-TETRAHYDRO-3H-IMIDAZO[1,2-A]AZEPIN-2(5H)-YLIDENE]METHYL}PHENYL 2-METHOXYBENZOATE

Uniqueness

The uniqueness of 2-{[(2E)-3-OXO-2H,3H,5H,6H,7H,8H,9H-IMIDAZO[1,2-A]AZEPIN-2-YLIDENE]METHYL}PHENYL 2-CHLOROBENZOATE lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the chlorobenzoate group enhances its reactivity and potential for substitution reactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

[2-[(E)-(3-oxo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-2-ylidene)methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C22H19ClN2O3/c23-17-10-5-4-9-16(17)22(27)28-19-11-6-3-8-15(19)14-18-21(26)25-13-7-1-2-12-20(25)24-18/h3-6,8-11,14H,1-2,7,12-13H2/b18-14+

InChI Key

MAHZLOHYKPTJPX-NBVRZTHBSA-N

Isomeric SMILES

C1CCC2=N/C(=C/C3=CC=CC=C3OC(=O)C4=CC=CC=C4Cl)/C(=O)N2CC1

Canonical SMILES

C1CCC2=NC(=CC3=CC=CC=C3OC(=O)C4=CC=CC=C4Cl)C(=O)N2CC1

Origin of Product

United States

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